molecular formula C34H40N2S4 B12552263 N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine CAS No. 172515-05-8

N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine

Cat. No.: B12552263
CAS No.: 172515-05-8
M. Wt: 605.0 g/mol
InChI Key: DWSOHBUPEKABHZ-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine is a complex organic compound characterized by the presence of multiple phenylsulfanyl and ethyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-(phenylsulfanyl)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: The ethyl groups can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethane-1,2-diamine derivatives.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine involves its ability to interact with various molecular targets. The phenylsulfanyl groups can engage in π-π interactions with aromatic residues in proteins, while the ethane-1,2-diamine backbone can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its use as a chelating agent and its ability to form stable complexes with metal ions.

    N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Used in the production of polyurethane coatings and as a crosslinking agent in polymer chemistry.

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with aromatic systems are desired.

Properties

CAS No.

172515-05-8

Molecular Formula

C34H40N2S4

Molecular Weight

605.0 g/mol

IUPAC Name

N,N,N',N'-tetrakis(2-phenylsulfanylethyl)ethane-1,2-diamine

InChI

InChI=1S/C34H40N2S4/c1-5-13-31(14-6-1)37-27-23-35(24-28-38-32-15-7-2-8-16-32)21-22-36(25-29-39-33-17-9-3-10-18-33)26-30-40-34-19-11-4-12-20-34/h1-20H,21-30H2

InChI Key

DWSOHBUPEKABHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN(CCN(CCSC2=CC=CC=C2)CCSC3=CC=CC=C3)CCSC4=CC=CC=C4

Origin of Product

United States

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